molecular formula C15H8N2O6 B2531672 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 300405-52-1

3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B2531672
CAS No.: 300405-52-1
M. Wt: 312.237
InChI Key: SMTOCEIJVUZIPQ-UHFFFAOYSA-N
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Description

3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C15H8N2O6 and its molecular weight is 312.237. The purity is usually 95%.
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Scientific Research Applications

Solvation and Gel Formation in Imide Derivatives

Research by Singh and Baruah (2008) explored the condensation reactions of naphthalic anhydride with diamines, leading to derivatives of isoindol-2-yl-benzoic acid. These derivatives exhibited interesting properties, including the formation of gels in mixed solvents, highlighting their potential in material science and chemistry (Singh & Baruah, 2008).

Molecular Interactions in Solvents

Tekade et al. (2019) conducted ultrasonic investigations on molecular interactions of N-phthaloyl compounds, including isoindol-2-yl derivatives, in various solvents. This study is significant for understanding drug transmission and absorption due to the insights it provides on molecular interactions (Tekade, Tale, & Bajaj, 2019).

Synthesis and Characterization in Organometallic Chemistry

Liu et al. (2011) synthesized complexes using derivatives of isoindol-2-yl-benzoic acid, contributing to the field of organometallic chemistry. Their work involved characterizing these complexes and exploring their supramolecular structures, which can be beneficial in understanding molecular interactions and design (Liu, Li, Du, Zhu, & Xu, 2011).

Proton/Metal-Ligand Stability in Coordination Chemistry

In 2018, Tekade et al. examined the formation of complexes involving metals and ligands like isoindol-2-yl-acetic acid. Their findings are significant for specialists in coordination chemistry, offering insights into metal-ligand interactions (Tekade, Bajaj, Tale, Titirmare, & Bandwal, 2018).

Aggregation Enhanced Emission in Photophysics

A study by Srivastava, Singh, and Mishra (2016) on 1,8-naphthalimide compounds, including derivatives of isoindol-2-yl-benzoic acid, revealed their ability to form nanoaggregates with aggregation-enhanced emission. This research is valuable in photophysics and materials science (Srivastava, Singh, & Mishra, 2016).

Properties

IUPAC Name

3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-10-5-2-6-11(17(22)23)12(10)14(19)16(13)9-4-1-3-8(7-9)15(20)21/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTOCEIJVUZIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-nitrophthalic anhydride (0.79 g, 0.0041 mol) and m-aminobenzoic acid (0.56 g, 0.0041 mol) were refluxed as above overnight. Concentration of the solution under vacuum by rotary evaporator and crystallisation of the product from EtOH/H2O yielded 1.23 g (76%) of 126 as a vibrant yellow powder: mp=354–355° C.; Rf 0.77 (A): Rf 0.84 (C): Rf 0.54 (D): IR (cm−1): 2740–3100 (OH), 3088 (C═CH), 2665 (C—H), 1776 (C═O), 1725 (bs, C═O), 1614 (C═C), 1542 (N═O), 1460 (C═C), 1420 (C═C), 1382 (C—O), 1356 (N═O), 1120 (C—O), 717 (C═CH); MS m/z (rel intensity) 311 (100), 267 (65), 191 (60).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Yield
76%

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